N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide
Description
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide (CAS: 745811-42-1, molecular formula: C₁₆H₁₅N₃O₂) is a heterocyclic acetamide derivative featuring a fused oxazolo-pyrimidine core. The compound is characterized by a phenyl group at position 3, methyl substituents at positions 5 and 7 of the pyrimidine ring, and an acetamide moiety attached to the oxazole nitrogen (Fig. 1).
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-11(2)19-15(17-10)14(13-7-5-4-6-8-13)16(21-19)18-12(3)20/h4-9H,1-3H3 |
InChI Key |
IZQSVIDLXXVXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NC(=O)C)ON12)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide typically involves the cyclization of pyrimidine derivatives with oxazole precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxazole and pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex molecular structures.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituted Acetamide Derivatives with Indolinone Cores
Compounds such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (Activity: 5.797) and (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity: 5.408) share the acetamide functional group but differ in their core heterocycles (indolinone vs. oxazolo-pyrimidine) and substituents (Table 1). The activity values (likely IC₅₀ or similar metrics) suggest that electron-withdrawing groups (e.g., fluoro at position 5 of indolinone) enhance activity compared to electron-donating groups (e.g., methyl).
Table 1: Structural and Activity Comparison of Acetamide Derivatives
| Compound Core | Substituents (Positions) | Activity |
|---|---|---|
| Oxazolo-pyrimidine (Target) | 5,7-dimethyl; 3-phenyl | N/A* |
| Indolinone (Compound 46) | 5-fluoro; N-(pyridin-4-yl) | 5.797 |
| Indolinone (Compound 48) | 5-methyl; N-(quinolin-6-yl) | 5.408 |
Thiadiazolo-pyrimidine-Based Herbicidal Agents
The S(−)-2-(4-chlorophenyl)-N-(5,7-di-substituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide series () replaces the oxazole ring with a thiadiazole, introducing sulfur into the heterocyclic core. This substitution likely alters electronic properties (e.g., increased polarizability) and enhances herbicidal activity against monocotyledonous weeds like Echinochloa crus-galli. The target compound’s oxazole core, in contrast, may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
Pyrrolo-Triazolo-Pyrazine Derivatives
European patent applications (Evidences 4, 7) describe compounds such as N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide, which feature fused triazolo-pyrazine cores. While these structures are more complex, the shared acetamide group highlights a common pharmacophore.
Hydrogen Bonding and Crystallinity
The target compound’s crystal packing, inferred from methodologies like SHELX refinement (), may differ from indolinone or thiadiazolo analogs due to distinct hydrogen-bonding patterns. For example, the oxazole nitrogen and acetamide oxygen could act as hydrogen-bond acceptors, influencing solubility and crystallinity. The Cambridge Structural Database (CSD) () likely contains data on analogous compounds, enabling comparative analysis of intermolecular interactions .
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